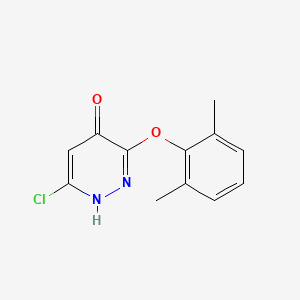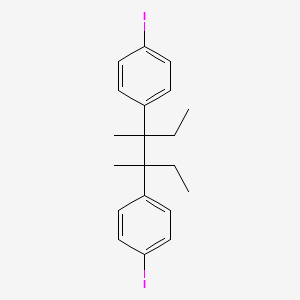silane CAS No. 825628-14-6](/img/structure/B14226441.png)
[(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propargylic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a propargylic alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. Researchers are exploring its role in the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane: shares similarities with other organosilicon compounds such as:
Uniqueness
The uniqueness of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane lies in its combination of a propargylic ether and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
825628-14-6 |
|---|---|
Fórmula molecular |
C14H18OSi |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
[(3R)-3-ethenoxy-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3/t14-/m0/s1 |
Clave InChI |
RMTBASFFCYUYPF-AWEZNQCLSA-N |
SMILES isomérico |
C[Si](C)(C)C#C[C@@H](C1=CC=CC=C1)OC=C |
SMILES canónico |
C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)


![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
